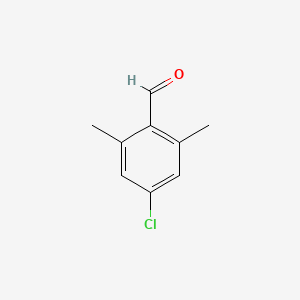

4-Chloro-2,6-dimethylbenzaldehyde

CAS No.: 6045-90-5

Cat. No.: VC5590217

Molecular Formula: C9H9ClO

Molecular Weight: 168.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6045-90-5 |

|---|---|

| Molecular Formula | C9H9ClO |

| Molecular Weight | 168.62 |

| IUPAC Name | 4-chloro-2,6-dimethylbenzaldehyde |

| Standard InChI | InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 |

| Standard InChI Key | GRVCMDLDRVEOSY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1C=O)C)Cl |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Synonyms

4-Chloro-2,6-dimethylbenzaldehyde is systematically named according to IUPAC guidelines as 4-chloro-2,6-dimethylbenzaldehyde. Alternative designations include 4-CHLORO-2,6-DIMETHYLBENZALDEHYDE and MFCD11846957 . Its SMILES notation () and InChIKey () provide unambiguous representations of its structure .

Molecular Architecture

Physical and Chemical Properties

Physicochemical Profile

4-Chloro-2,6-dimethylbenzaldehyde is a yellow to off-white solid at room temperature, with a melting point range of 55–57°C . Its solubility profile remains poorly characterized in open literature, though its hydrophobic substituents suggest limited solubility in polar solvents like water. Table 1 summarizes its key properties.

Table 1: Physicochemical Properties of 4-Chloro-2,6-dimethylbenzaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.62 g/mol | |

| Appearance | Yellow to off-white solid | |

| Melting Point | 55–57°C | |

| Storage Conditions | 4–8°C under inert atmosphere |

Stability and Reactivity

The aldehyde functional group renders the compound susceptible to oxidation, necessitating storage under inert conditions . Its chloro and methyl substituents direct electrophilic attacks to the meta positions relative to existing groups, a behavior critical in designing synthetic pathways for derivatives .

Synthesis and Industrial Production

Conventional Synthetic Routes

A patented method for synthesizing 2,6-dialkylphenylacetic acids highlights the role of 4-chloro-2,6-dimethylbenzaldehyde as a precursor . The process involves:

-

Bromination: Reacting 4-chloro-2,6-dimethylbenzaldehyde with bromine to form 2-bromo-5-chloro-1,3-dimethylbenzene.

-

Grignard Reaction: Treating the brominated intermediate with magnesium to generate a Grignard reagent, which is subsequently quenched with carbon dioxide to yield the target acetic acid derivative .

This pathway underscores the compound’s utility in constructing complex aromatic acids, which are foundational in non-steroidal anti-inflammatory drug (NSAID) development.

Scalability Challenges

Industrial-scale production faces hurdles due to the compound’s sensitivity to atmospheric oxygen and moisture. Hoffman Fine Chemicals specifies stringent storage protocols, including inert gas purging and temperature control at 4–8°C, to mitigate degradation .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s primary application lies in synthesizing 2,6-dialkylphenylacetic acids, which are precursors to prostaglandin inhibitors and other NSAIDs . Its rigid aromatic structure enhances the metabolic stability of resultant drug candidates.

| Hazard Aspect | Precautionary Action | Source |

|---|---|---|

| Skin Contact | Wash with soap and water | |

| Eye Exposure | Rinse with water for 15 minutes | |

| Inhalation | Move to fresh air |

Regulatory and Compliance Considerations

Usage Restrictions

Hoffman Fine Chemicals explicitly restricts this compound to laboratory research, prohibiting its use in pharmaceuticals, cosmetics, or household products . Regulatory compliance with the Toxic Substances Control Act (TSCA) and analogous international laws is mandatory for purchasers.

Intellectual Property Concerns

The compound’s integration into novel chemical entities may infringe on existing patents. Users are advised to conduct freedom-to-operate analyses before commercializing derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume